molecular formula C10H11NO3S B13496349 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid

5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B13496349
M. Wt: 225.27 g/mol
InChI Key: QWWZTHLLIKTKCQ-UHFFFAOYSA-N
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Description

5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups provide additional sites for chemical modification, making it a versatile compound for various research purposes .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c1-6(12)11-4-2-8-7(3-5-15-8)9(11)10(13)14/h3,5,9H,2,4H2,1H3,(H,13,14)

InChI Key

QWWZTHLLIKTKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1C(=O)O)C=CS2

Origin of Product

United States

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